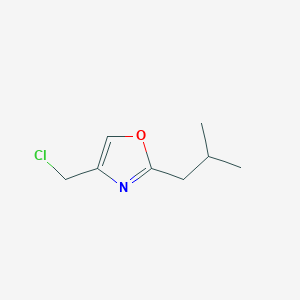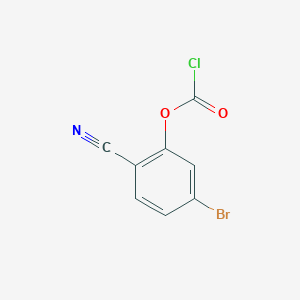
N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane structure The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane structure. One common method is the condensation of glyoxal and ammonia to form the imidazole ring . The cyclohexane derivative can then be synthesized through a series of reactions involving alkylation and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like NHC-copper can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexane ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different substituents, while substitution reactions can introduce various functional groups to the cyclohexane ring.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: A bactericidal agent with an imidazole moiety.
Uniqueness
N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other imidazole-containing compounds.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-9-4-3-5-11(10(9)2)15-8-12-13-6-7-14-12/h6-7,9-11,15H,3-5,8H2,1-2H3,(H,13,14) |
InChI Key |
OVMRKOBDLAOSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NCC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


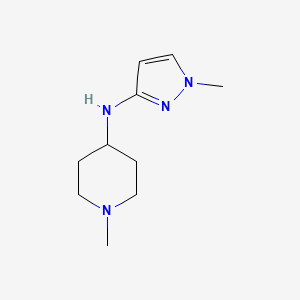

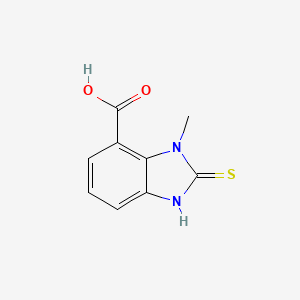
![2-Ethyl-[1,3]oxazinane](/img/structure/B13285617.png)
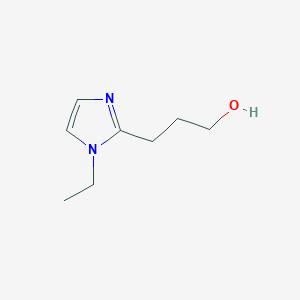


![2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole](/img/structure/B13285648.png)
![2-Methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13285656.png)
![tert-Butyl 2-[2-(ethoxysulfonyl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B13285658.png)
